N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a benzodioxole moiety, and various functional groups such as hydroxyl, methoxy, and iodine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a coupling reaction with a suitable benzodioxole derivative.
Functional Group Modifications: The hydroxyl, methoxy, and iodine groups are introduced through selective functionalization reactions, such as hydroxylation, methylation, and iodination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential therapeutic effects in treating inflammatory diseases and neurological disorders.
Biological Research: It serves as a tool compound to study the biological pathways and molecular targets associated with its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. Additionally, the compound may modulate the activity of transcription factors and other proteins involved in inflammatory and neurological processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-(2-HYDROXY-3-METHOXYPHENYL)-4-OXO-1,4-DIHYDROQUINAZOLINE and 6-IODO-4-OXO-1,4-DIHYDROQUINAZOLINE share structural similarities with N5-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE.
Benzodioxole Compounds: Compounds like 1,3-BENZODIOXOLE-5-CARBOXAMIDE and 2-(2-HYDROXY-3-METHOXYPHENYL)-1,3-BENZODIOXOLE exhibit similar chemical properties.
Uniqueness
N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C23H18IN3O6 |
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Molecular Weight |
559.3 g/mol |
IUPAC Name |
N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H18IN3O6/c1-31-18-4-2-3-14(20(18)28)21-25-16-7-6-13(24)10-15(16)23(30)27(21)26-22(29)12-5-8-17-19(9-12)33-11-32-17/h2-10,21,25,28H,11H2,1H3,(H,26,29) |
InChI Key |
SDBIPABLIKRLEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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